molecular formula C8H14OSi B14468143 3-(Trimethylsilyl)cyclopent-2-en-1-one CAS No. 66085-03-8

3-(Trimethylsilyl)cyclopent-2-en-1-one

Cat. No.: B14468143
CAS No.: 66085-03-8
M. Wt: 154.28 g/mol
InChI Key: UKBSNTRHDPNLFO-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)cyclopent-2-en-1-one is an organic compound with the molecular formula C8H14OSi. It is a derivative of cyclopentenone, where a trimethylsilyl group is attached to the cyclopentene ring. This compound is of interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylsilyl)cyclopent-2-en-1-one can be achieved through various methods. One common approach involves the reaction of cyclopentadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate, which is then oxidized to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

3-(Trimethylsilyl)cyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3-(Trimethylsilyl)cyclopent-2-en-1-one exerts its effects involves its reactivity as an electrophile. The trimethylsilyl group enhances the electrophilic character of the cyclopentenone ring, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations and biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trimethylsilyl)cyclopent-2-en-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

CAS No.

66085-03-8

Molecular Formula

C8H14OSi

Molecular Weight

154.28 g/mol

IUPAC Name

3-trimethylsilylcyclopent-2-en-1-one

InChI

InChI=1S/C8H14OSi/c1-10(2,3)8-5-4-7(9)6-8/h6H,4-5H2,1-3H3

InChI Key

UKBSNTRHDPNLFO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=O)CC1

Origin of Product

United States

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